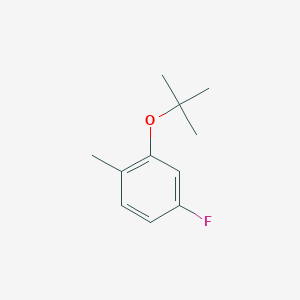

2-(tert-Butoxy)-4-fluorotoluene

Description

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

4-fluoro-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15FO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

BJCQMQPSZZQLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Introduction of the tert-butoxy group via etherification or nucleophilic substitution.

- Installation or retention of the fluorine substituent at the para position relative to the methyl group.

- Control of regioselectivity to ensure substitution at the 2-position for the tert-butoxy group.

Two main approaches are identified:

- Starting from halogenated fluorotoluene derivatives followed by nucleophilic substitution to introduce the tert-butoxy group.

- Direct etherification of hydroxy-fluorotoluene intermediates.

Method 1: Nucleophilic Substitution on Halogenated Fluorotoluene

This approach is inspired by related processes for similar compounds such as 2-tert-butyl-4-methoxyphenol, where a halogenated intermediate is reacted with an alkoxide nucleophile in the presence of a catalyst and solvent system.

Key Reaction:

4-bromo-2-(tert-butyl)phenol reacted with methoxide to yield 2-tert-butyl-4-methoxyphenol (a structurally related compound) under catalytic conditions with formamide as an additive to improve selectivity and yield.

By analogy, for This compound , a halogenated precursor such as 4-fluoro-2-bromotoluene or 4-fluoro-2-hydroxytoluene could be reacted with tert-butoxide ion to substitute the halogen or hydroxyl group with the tert-butoxy group.

| Parameter | Description |

|---|---|

| Starting Material | 4-fluoro-2-bromotoluene or 4-fluoro-2-hydroxytoluene |

| Nucleophile | Potassium tert-butoxide or sodium tert-butoxide |

| Solvent | Polar aprotic solvent (e.g., dimethylformamide or N,N-dimethylacetamide) |

| Catalyst | Phase transfer catalyst or base catalyst (if needed) |

| Temperature | 50–120 °C depending on substrate reactivity |

| Reaction Time | Several hours (4–24 h) |

Mechanism:

Nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis mechanism depending on substrate nature.

Method 2: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a well-established method for converting alcohols into ethers with inversion of stereochemistry and has been used to introduce bulky tert-butyl groups in fluorinated aromatic systems.

A related study details the use of Mitsunobu conditions to attach perfluoro-tert-butyl groups to hydroxyproline derivatives, demonstrating the feasibility of incorporating tert-butyl ethers in fluorinated environments.

Key Reaction:

Hydroxy-substituted fluorotoluene derivative + tert-butanol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) → tert-butoxy-substituted fluorotoluene.

| Parameter | Description |

|---|---|

| Starting Material | 2-hydroxy-4-fluorotoluene |

| Alcohol | tert-butanol |

| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) |

| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) |

| Temperature | 0–25 °C (room temperature) |

| Reaction Time | 12–24 h |

- High regioselectivity and yields.

- Works well with sterically hindered substrates.

- Requires careful handling of reagents.

- By-products (e.g., triphenylphosphine oxide) require removal.

Method 3: Fluorination of tert-Butoxy-Substituted Toluene

An alternative route involves preparing 2-(tert-butoxy)-4-toluenes first, followed by selective fluorination at the 4-position.

Selective aromatic fluorination can be achieved via electrophilic fluorination or diazonium salt intermediates.

- Preparation of 2-(tert-butoxy)-4-aminotoluene.

- Diazotization of the amino group followed by fluorination using anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions.

| Step | Conditions |

|---|---|

| Diazotization | 0–10 °C, sodium nitrite addition |

| Fluorination (Pyrolysis) | Two-stage heating: 30 °C for 1.5–2 h, then 30–50 °C for 2.5–3 h |

| Neutralization | Sodium carbonate to pH 7–8 |

| Purification | Distillation to isolate pure this compound |

- This method is adapted from a patent for 2-chloro-4-fluorotoluene but can be conceptually extended.

- Requires careful temperature control to minimize impurities.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity Considerations |

|---|---|---|---|---|

| Nucleophilic substitution | Straightforward, scalable | Requires halogenated precursors, possible isomer mixtures | Moderate to High | Requires purification to separate isomers |

| Mitsunobu etherification | High regioselectivity, mild conditions | Expensive reagents, by-product removal | High | High purity achievable |

| Diazotization-fluorination | Enables fluorination post-etherification | Multi-step, sensitive to temperature | Moderate | High purity with careful control |

Summary Table of Key Parameters

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Mitsunobu Reaction | Method 3: Diazotization-Fluorination |

|---|---|---|---|

| Starting Material | 4-fluoro-2-bromotoluene | 2-hydroxy-4-fluorotoluene | 2-(tert-butoxy)-4-aminotoluene |

| Key Reagents | Potassium tert-butoxide | Triphenylphosphine, DEAD | Sodium nitrite, anhydrous HF |

| Solvent | DMF, DMAc | THF, DCM | Aqueous/organic phases |

| Temperature | 50–120 °C | 0–25 °C | 0–50 °C (two-stage pyrolysis) |

| Reaction Time | 4–24 h | 12–24 h | ~20 h pyrolysis + processing |

| Purification | Distillation, chromatography | Extraction, filtration | Liquid-liquid separation, distillation |

| Yield | Moderate to High | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-4-fluorotoluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 2-(tert-Butoxy)-4-fluorobenzyl alcohol.

Substitution: Formation of various substituted toluenes depending on the nucleophile used

Scientific Research Applications

2-(tert-Butoxy)-4-fluorotoluene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo elimination reactions, leading to the formation of reactive intermediates that can further react with other molecules. The fluorine atom enhances the compound’s reactivity by influencing the electron density on the aromatic ring .

Comparison with Similar Compounds

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Molecular Formula : C₉H₈F₄O

Molecular Weight : 208.15 g/mol

Substituents :

- 4-position : 1,1,2,2-Tetrafluoroethoxy (-OCH₂CF₂F)

- 1-position : Methyl (toluene backbone)

Key Comparisons :

Electronic Effects: The tetrafluoroethoxy group is highly electron-withdrawing due to four fluorine atoms, contrasting with the tert-butoxy group’s weak electron-donating nature. This difference significantly impacts reactivity in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions. Fluorine at the 4-position in 2-(tert-Butoxy)-4-fluorotoluene further enhances electron withdrawal, whereas the methyl group in 4-(1,1,2,2-Tetrafluoroethoxy)toluene has a minor electron-donating effect.

The tetrafluoroethoxy group is less bulky, allowing greater accessibility for reactions at adjacent positions.

Physicochemical Properties: Boiling Point: The higher molecular weight and fluorine content of 4-(1,1,2,2-Tetrafluoroethoxy)toluene (208.15 g/mol) suggest a higher boiling point compared to this compound (182.24 g/mol), though experimental data is unavailable in the provided evidence. Solubility: Fluorinated groups in 4-(1,1,2,2-Tetrafluoroethoxy)toluene enhance lipophilicity, making it more suitable for non-polar solvents, while the tert-butoxy group may improve solubility in moderately polar solvents.

Applications: 4-(1,1,2,2-Tetrafluoroethoxy)toluene (synonyms: HFE-894C, MFCD00042105) is likely used in specialty solvents, refrigerants, or electronic fluids due to its fluorinated structure . this compound may serve as a sterically hindered intermediate in drug discovery or agrochemical synthesis.

Hypothetical Comparison: 4-Fluoro-2-methoxytoluene

Molecular Formula : C₈H₉FO

Molecular Weight : 140.16 g/mol

Substituents :

- 2-position : Methoxy (-OCH₃)

- 4-position : Fluorine

Key Comparisons :

Steric and Electronic Profiles :

- The methoxy group is smaller and more electron-donating than tert-butoxy, reducing steric hindrance and altering reaction kinetics.

- Reduced molecular weight (140.16 g/mol vs. 182.24 g/mol) may lower boiling points and increase volatility.

Reactivity :

- Methoxy’s stronger electron-donating effect could direct EAS to the para position more effectively than tert-butoxy.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric vs. Electronic Trade-offs : The tert-butoxy group in this compound offers steric protection for sensitive reactions but may limit reaction rates. In contrast, less bulky substituents (e.g., methoxy) favor faster kinetics but lack steric control.

- Fluorination Impact : Fluorinated substituents (e.g., in 4-(1,1,2,2-Tetrafluoroethoxy)toluene) enhance thermal stability and chemical inertness, critical for high-performance solvents .

- Synthetic Utility : this compound’s dual substituent system enables regioselective functionalization, a key advantage in medicinal chemistry.

Biological Activity

2-(tert-Butoxy)-4-fluorotoluene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the tert-butoxy group and fluorine atom, contribute to its biological activity and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- tert-butoxy group : Provides stability and influences reactivity.

- Fluorine atom : Enhances lipophilicity and alters electronic properties, which can affect biological interactions.

The biological activity of this compound is largely attributed to its interactions with biomolecules. The tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom may enhance the compound's reactivity and stability. This unique combination allows for selective interactions with various biological targets, potentially leading to therapeutic effects.

Synthesis and Applications

This compound is synthesized through several methods, often involving electrophilic aromatic substitution reactions. It serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. Its applications include:

- Medicinal Chemistry : Explored for potential therapeutic effects against various diseases.

- Agrochemicals : Used in the formulation of pesticides and herbicides due to its stability and reactivity.

Biological Activity Studies

Recent studies have evaluated the biological activities of compounds related to this compound. Here are some key findings:

Antimicrobial Activity

Research has shown that fluorinated compounds exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have been reported to inhibit the growth of Staphylococcus aureus and other pathogens. The presence of fluorine enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.

Anticancer Potential

Fluorinated compounds have also demonstrated anticancer activity. A study indicated that certain derivatives show potent growth inhibition in breast cancer cell lines (MCF-7) comparable to established chemotherapeutics like tamoxifen . The introduction of fluorine into aromatic systems can reduce mutagenicity and carcinogenicity by altering metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | MIC (µM) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | Moderate | Significant |

| Fluoroaryl-2,2′-Bichalcophene | 16 | High | Moderate |

| 5-(tert-Butoxy)-2-fluorotoluene | TBD | Low | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-Butoxy)-4-fluorotoluene, and how are reaction conditions optimized?

- Methodological Answer : A standard approach involves Ullmann-type coupling reactions, where a halogenated precursor (e.g., 3-bromo-4-fluorotoluene) reacts with tert-butoxide in the presence of a copper catalyst and a polar solvent like isoquinoline. Optimal conditions include 100–200°C, 1–1.2 molar equivalents of potassium or magnesium carbonate, and 1–50 g of Cu-based catalysts per mole of substrate . Systematic variation of catalyst loading, temperature, and solvent polarity can improve yield and purity.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : NMR to confirm fluorine substitution patterns and NMR for tert-butoxy and toluene backbone signals.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- FT-IR : Bands near 1100–1250 cm for C-O (tert-butoxy) and 1500–1600 cm for aromatic C=C .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N or Ar) at –20°C in amber glass vials to prevent hydrolysis of the tert-butoxy group or photo-degradation. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in Ullmann coupling reactions be resolved?

- Methodological Answer : Contradictions in substituent positioning (e.g., para vs. ortho products) may arise from competing reaction pathways. Use computational modeling (DFT) to predict thermodynamic vs. kinetic control. Validate with controlled experiments using isotopically labeled substrates (e.g., -tert-butoxide) to track bond formation .

Q. What strategies mitigate byproduct formation during tert-butoxy group installation?

- Methodological Answer : Common byproducts include dehalogenated intermediates or over-alkylated derivatives. Optimize reaction time and employ scavengers (e.g., molecular sieves) to absorb excess tert-butanol. Monitor reaction progress via TLC or in situ FT-IR to terminate at peak product concentration .

Q. How does the tert-butoxy group influence electronic properties in downstream applications?

- Methodological Answer : The tert-butoxy group is electron-donating, enhancing aromatic ring electron density. Use Hammett substituent constants () to predict reactivity in electrophilic substitutions. Compare with analogs (e.g., methoxy or trifluoromethoxy derivatives) to isolate steric vs. electronic effects .

Q. What advanced techniques resolve structural ambiguities in fluorinated aromatic systems?

- Methodological Answer : For stereochemical or substitution ambiguities, employ:

- X-ray crystallography : For unambiguous solid-state structure determination.

- 2D NMR (COSY, NOESY) : To map spatial proximity of substituents.

- Dynamic NMR : To study rotational barriers in tert-butoxy groups .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Methodological Answer : The fluorinated aromatic core is a key motif in drug discovery. For example, it can be functionalized via cross-coupling (Suzuki, Buchwald-Hartwig) to introduce pharmacophores like amines or heterocycles. Biological activity screening (e.g., enzyme inhibition assays) can identify lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.